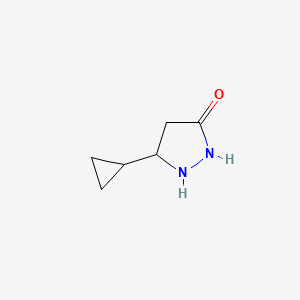![molecular formula C27H22N2O6 B12364686 3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of acyl or alkoxycarbonyl α-functionalized intermediates with appropriate reagents under controlled conditions . The reaction conditions often involve heating in solvents like toluene, sometimes in the absence of an organic base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-ones: These compounds have similar structural features and are also studied for their biological activities.
2-Methylidene-1,3-thiazolidin-4-ones: These compounds share the methylidene group and are used in various chemical transformations.
Uniqueness
What sets 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione apart is its spiro structure, which provides unique steric and electronic properties
Properties
Molecular Formula |
C27H22N2O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2 |
InChI Key |
MAJYGNYMOANPNU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




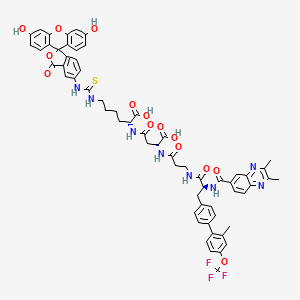
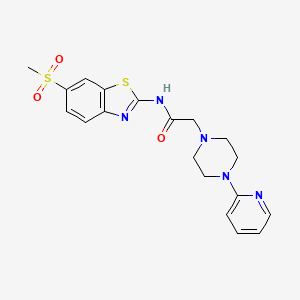
![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
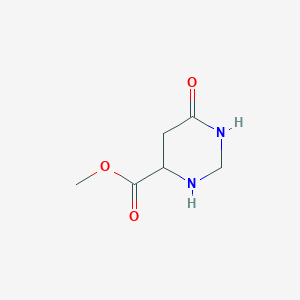
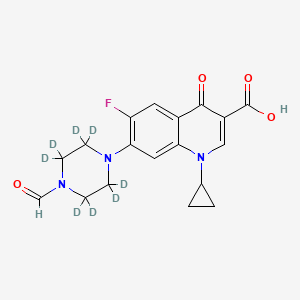
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

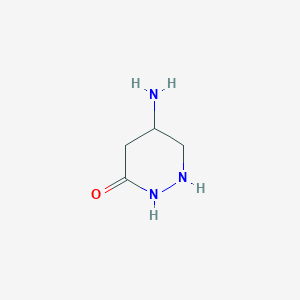
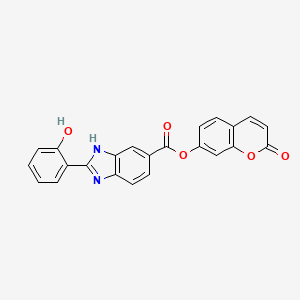
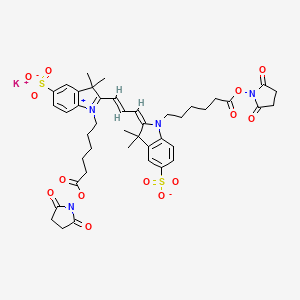
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
